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molecular formula C15H10N6O2 B1465566 1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid CAS No. 956906-76-6

1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylic acid

Cat. No. B1465566
M. Wt: 306.28 g/mol
InChI Key: QAPLSYVCDYUZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732604B2

Procedure details

To a suspension of the methyl 1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylate (200 mg, 0.624 mmol) in THF (40 ml) cooled to 5° C. with ice bath was added potassium trimethylsilanoate (80.1 mg, 0.62 mmol). After stirring for 20 mins at 5° C., the reaction mixture was concentrated. The resulting residue was dissolved in 7 ml of DMAC and purified via reversed phase column eluted with 5-75% 0.1% TFA H2O and 0.1% TFA ACN to afford the desired product (100 mg, 66%).
Name
methyl 1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium trimethylsilanoate
Quantity
80.1 mg
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][N:12]3[C:16]4=[N:17][C:18]([C:21]([O:23]C)=[O:22])=[CH:19][N:20]=[C:15]4[N:14]=[N:13]3)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>C1COCC1>[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][N:12]3[C:16]4=[N:17][C:18]([C:21]([OH:23])=[O:22])=[CH:19][N:20]=[C:15]4[N:14]=[N:13]3)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
methyl 1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine-6-carboxylate
Quantity
200 mg
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)CN1N=NC=2C1=NC(=CN2)C(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
potassium trimethylsilanoate
Quantity
80.1 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 mins at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 7 ml of DMAC
CUSTOM
Type
CUSTOM
Details
purified via reversed phase column
WASH
Type
WASH
Details
eluted with 5-75% 0.1% TFA H2O and 0.1% TFA ACN

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CN1N=NC=2C1=NC(=CN2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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